molecular formula C21H21N B3029259 2,4,6-Trimethyl-N,N-diphenylaniline CAS No. 603134-65-2

2,4,6-Trimethyl-N,N-diphenylaniline

Cat. No. B3029259
CAS RN: 603134-65-2
M. Wt: 287.4 g/mol
InChI Key: TZJRFZZCRASCAW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N,N-diphenylaniline (TMPDPA) is a synthetic compound that has a wide range of applications in both scientific research and industrial processes. TMPDPA is a derivative of aniline, an important aromatic amine that is used in the production of dyes, drugs, and other compounds. TMPDPA has been extensively studied in recent years due to its unique properties and potential applications.

Scientific Research Applications

Catalysis in Organic Reactions

  • 2,4,6-Trimethyl-N,N-diphenylaniline demonstrates significant utility in organic synthesis, particularly in catalysis. For instance, it's involved in the hydroamination of diphenylbutadiyne with primary arylamines, where it aids in the formation of complex organic compounds, like N-mesityl-7-(E)-((mesitylimino)(phenyl)methyl)-2,3,6-triphenylcyclohepta-1,3,6-trienylamine, containing a β-diketimine unit with a N–H···N hydrogen bridge (Younis et al., 2015).

Photopolymerization and 3D Printing

  • In the innovative field of 3D printing, particularly stereolithography (SLA), this compound is used as a photo-initiator. This application is crucial for developing drug-loaded tablets with specific extended-release profiles, showcasing its potential in pharmaceutical manufacturing (Wang et al., 2016).

Luminescence Studies

  • This compound is also explored in luminescence studies. It has been evaluated as a potential replacement for existing luminophores in scintillation cocktails. Its emission wavelength, concentration optimization, and response to alpha and beta radiation have been studied, highlighting its potential in radiation detection and measurement (Janda & Rajchl, 2018).

Electroluminescent Properties

  • The electroluminescent properties of this compound derivatives have been synthesized and studied, with applications in organic light-emitting diodes (OLEDs). These studies contribute to the development of more efficient and color-accurate lighting and display technologies (Kim et al., 2009).

Chemical Synthesis and Reactions

  • It is used in various chemical reactions, such as the reaction with imines, leading to the formation of distinct organic compounds. This reflects its versatility in chemical synthesis and its potential for creating a wide range of chemical products (Sato et al., 1983).

Structural and Spectroscopic Studies

  • The structural and spectroscopic properties of derivatives of this compound, such as 2,4,6-trinitro-diphenylamine, have been extensively studied. These studies are crucial in understanding the molecular structure and behavior of such compounds, which is essential in various fields like material science and pharmacology (Forlani et al., 1990).

properties

IUPAC Name

2,4,6-trimethyl-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJRFZZCRASCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599416
Record name 2,4,6-Trimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603134-65-2
Record name 2,4,6-Trimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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